REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[C:4]([NH:7][C:8]1[C:9](CC)=[C:10]([CH:14]=[CH:15][C:16]=1[N+:17]([O-])=O)[C:11]([O-])=[O:12])(=O)[CH3:5]>C(O)(=O)C>[CH2:1]([O:3][C:11]([C:10]1[CH:14]=[CH:15][C:16]2[N:17]=[C:4]([CH3:5])[NH:7][C:8]=2[CH:9]=1)=[O:12])[CH3:2]
|
Name
|
Reduced iron
|
Quantity
|
6.64 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
3-acetylamino-4-nitro-ethylbenzoate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(=C(C(=O)[O-])C=CC1[N+](=O)[O-])CC
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is refluxed
|
Type
|
TEMPERATURE
|
Details
|
by heating for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Solid materials are removed
|
Type
|
FILTRATION
|
Details
|
using filter aid
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethanol (100 ml) and 35% hydrochloric acid (5.2 g) are added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the solution is refluxed
|
Type
|
TEMPERATURE
|
Details
|
by heating for five hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained through filtration
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (70 ml) and water (70 ml) are added to the obtained residue
|
Type
|
CUSTOM
|
Details
|
the solution is separated
|
Type
|
WASH
|
Details
|
The organic layer is washed with water three times and extraction
|
Type
|
CONCENTRATION
|
Details
|
By concentrating the obtained organic layer under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC2=C(N=C(N2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |